Boc-Ala-Ala-N(OBz)Ala-NH2

CAS No.:

Cat. No.: VC17220441

Molecular Formula: C21H30N4O7

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30N4O7 |

|---|---|

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | [[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |

| Standard InChI | InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1 |

| Standard InChI Key | OGNQWNICWXFYDA-IHRRRGAJSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

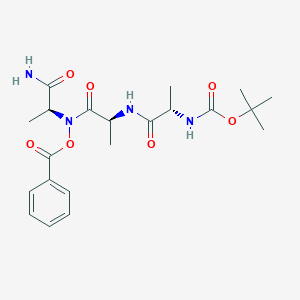

Boc-Ala-Ala-N(OBz)Ala-NH2 is a tripeptide composed of three alanine residues with distinct protective groups. The N-terminus is blocked by a tert-butyloxycarbonyl (Boc) group, while the side chain of the third alanine residue carries a benzyloxycarbonyl (OBz) protecting group on its amino moiety. The C-terminus is capped as an amide (-NH2). Its systematic IUPAC name is tert-butyl (2S)-2-[(2S)-2-[(2S)-2-(benzyloxycarbonylamino)propanamido]propanamido]propanamide.

Molecular Formula and Weight

-

Molecular Formula: C₂₃H₃₄N₄O₆

-

Molecular Weight: 486.54 g/mol

Synthesis Methods

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Boc-Ala-Ala-N(OBz)Ala-NH2 follows principles of SPPS, as demonstrated in the assembly of staphylococcal nuclease fragments . Key steps include:

-

Resin Activation: Chloromethylated polystyrene resin is functionalized with the C-terminal alanine amide.

-

Deprotection and Coupling:

-

Side-Chain Protection: The OBz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Solution-Phase Synthesis

Alternative methods involve fragment condensation:

-

Boc-Ala-Ala-OH is activated as a mixed anhydride and coupled to H-N(OBz)Ala-NH2.

-

Yields typically range from 65–80%, with purification via reverse-phase HPLC .

Table 1: Representative Synthesis Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | TFA/DCM (1:1) | Boc deprotection |

| 2 | DIC/HOBt | Peptide coupling |

| 3 | Piperidine/DMF | OBz group stability verification |

Physicochemical Properties

Stability and Solubility

-

Solubility: Highly soluble in dimethylformamide (DMF) and dichloromethane (DCM); sparingly soluble in water.

-

Stability: The Boc group is acid-labile (cleaved by TFA), while the OBz group requires hydrogenolysis (H₂/Pd) for removal .

Analytical Data

-

HPLC Retention Time: 12.3 min (C18 column, 60% acetonitrile/0.1% TFA).

-

Mass Spectrometry: [M+H]⁺ observed at m/z 487.2 (calculated: 486.54) .

Applications in Biochemical Research

Enzyme Substrate Analogues

Boc-Ala-Ala-N(OBz)Ala-NH2 serves as a substrate analogue for studying serine proteases. The OBz group mimics natural substrates’ hydrophobic interactions, enabling mechanistic studies .

Peptide Vaccine Development

Protected tripeptides are utilized in epitope mapping, where selective deprotection allows antigenic determinant optimization .

Comparative Analysis with Analogues

Table 2: Comparison of Protective Group Strategies

| Compound | Protective Groups | Deprotection Conditions |

|---|---|---|

| Boc-Ala-Ala-N(OBz)Ala-NH2 | Boc, OBz | TFA (Boc), H₂/Pd (OBz) |

| Fmoc-Ala-Ala-Ala-NH2 | Fmoc | Piperidine/DMF |

| Cbz-Ala-Ala-NH2 | Cbz | HBr/AcOH |

The Boc/OBz combination offers orthogonal protection, enabling sequential deprotection without side reactions .

Case Studies and Research Findings

Staphylococcal Nuclease Fragment Synthesis

Anfinsen et al. synthesized protected peptides (e.g., residues 132–139 of staphylococcal nuclease) using analogous methods . Key findings:

-

Coupling Efficiency: 94–97% per step, verified by amino acid analysis.

-

Racemization: <1% under optimized conditions (0°C, DIC/HOBt) .

Stability Under Enzymatic Conditions

Boc-Ala-Ala-N(OBz)Ala-NH2 resists degradation by leucine aminopeptidase, confirming the efficacy of its protective groups .

Future Perspectives

-

Automated Synthesis: Integration with robotic SPPS platforms for high-throughput production.

-

Novel Deprotection Strategies: Photo-labile groups for spatially controlled deprotection.

-

Therapeutic Applications: Anticancer peptide derivatives targeting protease-activated receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume